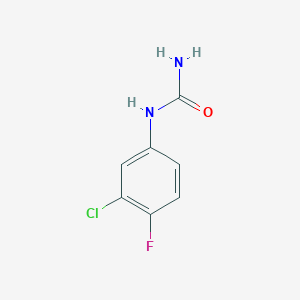

(3-Chloro-4-fluorophenyl)urea

Description

Contextualization within Urea (B33335) Derivatives Research

Urea derivatives represent a "privileged structure" in medicinal chemistry, meaning they are a common framework in a variety of drugs and bioactive compounds with a broad spectrum of pharmacological properties. researchgate.net The simple yet versatile nature of the urea group allows for the synthesis of large libraries of compounds for screening and the fine-tuning of drug-like properties. nih.gov Research in this area is extensive, with a continuous stream of new urea-based compounds being developed and evaluated for their therapeutic potential.

Overview of Research Trajectories for Halogenated Phenylureas

The addition of halogen atoms to the phenyl rings of phenylurea compounds is a well-established strategy in medicinal chemistry to enhance their biological activity. thieme-connect.com Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The research trajectory for halogenated phenylureas has moved from simple substitutions to more complex and multifunctionalized molecules. thieme-connect.com Early research focused on understanding the fundamental impact of halogenation on the physicochemical properties and biological activity of phenylureas. thieme-connect.com More recent research has shifted towards the design of highly specific and potent inhibitors for a variety of biological targets, including kinases and other enzymes implicated in disease. mdpi.com This has led to the development of numerous halogenated phenylurea derivatives with significant therapeutic potential. thieme-connect.com

Significance of the (3-Chloro-4-fluorophenyl)moiety in Chemical Biology and Medicinal Chemistry Research

The (3-chloro-4-fluorophenyl) moiety has been identified as a key pharmacophore in a number of bioactive compounds. The specific combination of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring appears to be particularly effective in conferring potent biological activity. This substitution pattern has been shown to be important for the anticancer and antimicrobial properties of various urea derivatives. nih.gov

For instance, research has shown that derivatives of (3-Chloro-4-fluorophenyl)urea can act as potent inhibitors of various enzymes, including epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. mdpi.com The (3-chloro-4-fluorophenyl) group often plays a crucial role in the binding of these inhibitors to the active site of the enzyme.

In the realm of antimicrobial research, derivatives of (3-Chloro-4-fluorophenyl)urea have demonstrated significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com The presence of the chloro and fluoro substituents is believed to enhance the compounds' ability to penetrate bacterial cell membranes and interact with their molecular targets.

The table below summarizes the biological activities of some derivatives containing the (3-Chloro-4-fluorophenyl)urea moiety.

| Derivative Type | Biological Activity | Target/Mechanism | Reference(s) |

| Diaryl urea | Anticancer | EGFR inhibitor | mdpi.com |

| Benzimidazole-urea | Anticancer | EGFR binding | neliti.com |

| Pyridine-urea | Anticancer | Cytotoxic against MCF7 and HCT116 cell lines | mdpi.com |

| Semicarbazone | Antimicrobial | Antibacterial and antifungal | researchgate.net |

| Thiourea (B124793) | Anticancer | Cytotoxic against SW620 cell line | nih.gov |

Current Research Gaps and Future Directions

Despite the extensive research into derivatives of (3-Chloro-4-fluorophenyl)urea, there is a noticeable gap in the literature concerning the biological activity of the parent compound itself. The majority of studies have focused on more complex molecules that incorporate this moiety, leaving the intrinsic activity of (3-Chloro-4-fluorophenyl)urea largely unexplored.

Future research should therefore aim to:

Investigate the standalone biological activity of (3-Chloro-4-fluorophenyl)urea against a broad range of biological targets to establish a baseline for its therapeutic potential.

Explore the mechanism of action of (3-Chloro-4-fluorophenyl)urea in more detail, should any significant biological activity be identified.

Investigate the potential of (3-Chloro-4-fluorophenyl)urea as a fragment in fragment-based drug discovery approaches to identify novel lead compounds for a variety of diseases.

Develop more efficient and sustainable synthetic methods for the production of (3-Chloro-4-fluorophenyl)urea and its derivatives to facilitate further research and development.

By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential of (3-Chloro-4-fluorophenyl)urea and pave the way for the development of new and improved drugs.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIOBGQOUSRSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608151 | |

| Record name | N-(3-Chloro-4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343247-57-4 | |

| Record name | N-(3-Chloro-4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (3-Chloro-4-fluorophenyl)urea

The synthesis of (3-Chloro-4-fluorophenyl)urea is primarily achieved through a direct and efficient reaction involving its aniline (B41778) precursor.

Reaction of 3-Chloro-4-fluoroaniline (B193440) with Cyanate (B1221674) Species

The most common and straightforward method for the preparation of (3-Chloro-4-fluorophenyl)urea involves the reaction of 3-chloro-4-fluoroaniline with a cyanate salt, typically sodium cyanate, in the presence of an acid. researchgate.net This reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the primary amine group of the aniline to form the corresponding urea (B33335).

A typical procedure involves dissolving 3-chloro-4-fluoroaniline in a mixture of glacial acetic acid and hot water. A solution of sodium cyanate in hot water is then added with stirring. The reaction mixture is allowed to stand for a period, then cooled, leading to the precipitation of (3-Chloro-4-fluorophenyl)urea, which can be purified by recrystallization. The purity of the resulting compound is often verified using techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Synthesis of (3-Chloro-4-fluorophenyl)urea

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|

Alternative Synthetic Routes

While the reaction with cyanates is prevalent, alternative routes for synthesizing ureas exist, often employing phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov These methods typically involve the formation of an isocyanate intermediate from the corresponding aniline. For instance, 3-chloro-4-fluoroaniline can be reacted with phosgene or a phosgene equivalent to generate 3-chloro-4-fluorophenyl isocyanate. This isocyanate can then be reacted with ammonia (B1221849) or an appropriate amine to yield the desired urea. However, due to the high toxicity of phosgene, phosgene-free protocols are increasingly favored. thaiscience.info

Derivatization Strategies Utilizing (3-Chloro-4-fluorophenyl)urea as a Core Scaffold

The (3-Chloro-4-fluorophenyl)urea moiety is a versatile scaffold for the synthesis of a variety of derivatives, including semicarbazones, N'-substituted ureas, and complex hybrid molecules.

Synthesis of Substituted Semicarbazone Derivatives

(3-Chloro-4-fluorophenyl)urea is a key precursor in the multi-step synthesis of substituted semicarbazones. researchgate.net The process begins with the conversion of the urea to the corresponding semicarbazide (B1199961).

This is achieved by refluxing (3-Chloro-4-fluorophenyl)urea with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695). researchgate.net The resulting 3-chloro-4-fluorophenyl semicarbazide can then be condensed with various aldehydes or ketones in the presence of a catalyst like sodium acetate (B1210297) in ethanol to afford a diverse range of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. researchgate.net This synthetic strategy has been employed to generate libraries of compounds for biological screening. researchgate.netresearchgate.net

Table 2: Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazones

| Intermediate | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| (3-Chloro-4-fluorophenyl)urea | Hydrazine Hydrate | Reflux in ethanol | 3-Chloro-4-fluorophenyl semicarbazide | researchgate.net |

For instance, the reaction of 3-chloro-4-fluorophenyl semicarbazide with 4-N,N-dimethylaminobenzaldehyde yields N1-(3-chloro-4-fluorophenyl)-N4-(4-N,N-dimethylamino-benzaldehyde) semicarbazone. This particular derivative was identified as a potent compound in a series synthesized for anticonvulsant activity evaluation. phytotherapyjournal.com

Formation of N'-Substituted Urea Analogs

The core (3-Chloro-4-fluorophenyl)urea structure can be elaborated by introducing various substituents on the second nitrogen atom (N'). This is typically achieved by reacting 3-chloro-4-fluoroaniline with a substituted isocyanate. For example, the reaction of 3-chloro-4-fluoroaniline with 3,4-dichlorophenyl isocyanate in a solvent like anhydrous dichloromethane (B109758) or tetrahydrofuran (B95107) yields 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea.

Similarly, a range of N'-substituted urea analogs can be synthesized by reacting 3-chloro-4-fluoroaniline with different aryl isocyanates. This approach allows for the systematic modification of the molecular structure to explore structure-activity relationships.

Integration into Hybrid Molecular Scaffolds (e.g., Diaryleureas, Quinoxaline (B1680401) Ureas)

(3-Chloro-4-fluorophenyl)urea and its precursor, 3-chloro-4-fluoroaniline, are valuable for constructing more complex hybrid molecules, such as diarylureas and quinoxaline ureas, which have garnered significant interest in medicinal chemistry. thaiscience.inforesearchgate.net

Diaryleureas: The synthesis of unsymmetrical diarylureas often involves the reaction of an amine with an isocyanate. thaiscience.info For instance, reacting 3-chloro-4-fluoroaniline with a different aryl isocyanate leads to the formation of a diarylurea. sigmaaldrich.com These compounds are a well-established class of molecules with diverse biological activities. thaiscience.info

Quinoxaline Ureas: The (3-chloro-4-fluorophenyl)urea moiety has been incorporated into quinoxaline scaffolds. One synthetic approach involves reacting 1,2,3,4-tetrahydroquinoxaline (B1293668) with phenyl (3-chloro-4-fluorophenyl)carbamate, which is itself synthesized from 3-chloro-4-fluoroaniline and phenyl chloroformate. nih.gov This leads to the formation of N-(3-chloro-4-fluorophenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide, a quinoxaline urea derivative. nih.gov This strategy highlights the versatility of the (3-chloro-4-fluorophenyl)amino carbonyl unit in building complex heterocyclic systems.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of (3-Chloro-4-fluorophenyl)urea are highly dependent on the careful control of reaction parameters.

In the synthesis of related diaryl ureas via the isocyanate route, the optimization of solvent polarity and temperature is crucial to suppress side reactions, such as the hydrolysis of the isocyanate. For instance, in the synthesis of other ureas, it has been observed that higher temperatures can sometimes lead to the decomposition of the isocyanate intermediate, resulting in a decreased yield. tandfonline.com

The choice of solvent can also have a profound effect on the reaction outcome. For example, in the synthesis of some ureas, ethyl acetate and methanol (B129727) have been found to be effective solvents, leading to excellent yields. tandfonline.com The concentration of the reactants is another parameter that can be adjusted to maximize the yield and purity of the product.

For the sodium cyanate method, the reported yield of 78% provides a benchmark. researchgate.net Further optimization could potentially involve a systematic study of the acid concentration, reaction time, and temperature to see if the yield can be improved. The table below summarizes some reaction parameters and their potential impact on the synthesis.

Table 1: Factors Influencing the Synthesis of (3-Chloro-4-fluorophenyl)urea

| Parameter | Influence on Reaction |

|---|---|

| Temperature | Can affect reaction rate and the stability of intermediates like isocyanates. Higher temperatures may lead to decomposition and lower yields. tandfonline.com |

| Solvent | The polarity and nature of the solvent can influence the solubility of reactants and the course of the reaction. Anhydrous conditions are often necessary for isocyanate-based reactions. |

| Reactant Concentration | Can impact the reaction rate and the formation of byproducts. |

| Catalyst/Base | In some methods, a base like sodium acetate is used to facilitate the in situ generation of isocyanates from their precursors. tandfonline.com |

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of (3-Chloro-4-fluorophenyl)urea, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Purification:

A common and effective method for the purification of (3-Chloro-4-fluorophenyl)urea is recrystallization . This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. For (3-Chloro-4-fluorophenyl)urea, recrystallization from boiling water has been reported to yield a pure product. researchgate.net For other similar urea compounds, solvent systems such as diethyl ether, benzene-hexane, and ethyl acetate-hexane have been successfully employed. tandfonline.com

For laboratory-scale purification, column chromatography is another powerful technique. This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase is passed through it. While a specific solvent system for the column chromatography of (3-Chloro-4-fluorophenyl)urea is not detailed in the provided search results, a common mobile phase for similar compounds is a mixture of ethyl acetate and hexane.

The purity of the synthesized compound is often monitored by Thin Layer Chromatography (TLC) . In one reported synthesis of (3-Chloro-4-fluorophenyl)urea, a chloroform-methanol (9:1) mixture was used as the mobile phase to check the purity of the compound. researchgate.net

Characterization:

A suite of spectroscopic techniques is employed to confirm the structure of the synthesized (3-Chloro-4-fluorophenyl)urea.

Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in a molecule. For (3-Chloro-4-fluorophenyl)urea, characteristic IR absorption bands are expected for the N-H and C=O stretching vibrations of the urea group. A reported IR spectrum shows peaks at 3374 cm⁻¹ (N-H) and 1675 cm⁻¹ (C=O). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed structure of organic molecules.

The ¹H NMR spectrum of (3-Chloro-4-fluorophenyl)urea in DMSO-d₆ shows characteristic signals for the aromatic protons and the NH protons. A reported spectrum includes a singlet for the NH₂ protons at δ 5.92 ppm, a multiplet for two aromatic protons between δ 7.16-7.23 ppm, a doublet for one aromatic proton between δ 7.72-7.74 ppm, and a singlet for the other NH proton at δ 8.69 ppm. researchgate.net

While a specific ¹³C NMR spectrum for (3-Chloro-4-fluorophenyl)urea was not found in the search results, the analysis of related compounds suggests that the carbonyl carbon of the urea group would appear at a characteristic downfield shift. acs.org

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring its mass-to-charge ratio. For (3-Chloro-4-fluorophenyl)urea, the mass spectrum shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its molecular weight. A reported mass spectrum shows a molecular ion peak at m/z 189 (M⁺+1). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Melting Point: The melting point is a physical property that is indicative of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. The reported melting point for (3-Chloro-4-fluorophenyl)urea is 141-143 °C. researchgate.net

The combination of these purification and characterization techniques provides a robust framework for obtaining and verifying the structure and purity of (3-Chloro-4-fluorophenyl)urea, a key building block in organic synthesis.

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-Ray Diffraction Studies of (3-Chloro-4-fluorophenyl)urea and its Derivatives

Crystallographic Parameters and Unit Cell Characteristics

| Parameter | Value |

| Compound | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

| Empirical Formula | C₁₄H₉ClF₄N₂S |

| Formula Weight | 360.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.898(3) |

| b (Å) | 4.6892(10) |

| c (Å) | 21.088(4) |

| α (°) | |

| 90 | |

| β (°) | |

| 95.89(3) | |

| γ (°) | |

| 90 | |

| Volume (ų) | 1463.3(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.636 |

Table 1: Crystallographic data for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Data sourced from a study on its synthesis and characterization. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of phenylurea derivatives is significantly influenced by hydrogen bonding. researchgate.net In the case of the thiourea (B124793) analog of (3-Chloro-4-fluorophenyl)urea, the stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization. researchgate.net The presence of N-H groups as hydrogen bond donors and the sulfur (or oxygen in urea) and fluorine atoms as potential acceptors allows for the formation of extensive hydrogen bonding networks. These interactions are fundamental in dictating the supramolecular assembly of the molecules in the crystal. The analysis of related fluorinated N-(pyridin-4-yl)-N'-phenylureas has shown that in addition to strong N-H···O and N-H···N interactions, weaker C-H···F-C interactions can also play a crucial role in the crystal's organization.

Conformation and Torsion Angle Analysis

The conformation of phenylurea molecules is largely defined by the torsion angles between the phenyl rings and the central urea (B33335) or thiourea moiety. In the studied thiourea derivative, the molecule is not perfectly planar. The dihedral angles between the planes of the phenyl rings and the thiourea fragment are key to understanding the steric and electronic effects on the molecular shape. For instance, in a related compound, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the molecule is nearly planar, with a small dihedral angle of 8.70 (7)° between the two phenyl rings. acs.org The specific torsion angles in the (3-Chloro-4-fluorophenyl)urea framework would similarly be influenced by the electronic nature and steric bulk of the substituents on the phenyl ring.

Crystal Packing and Supramolecular Assembly

The interplay of intermolecular forces, particularly hydrogen bonding, leads to the formation of distinct supramolecular assemblies in the solid state. In many substituted diphenylureas, a common motif is the formation of one-dimensional chains through hydrogen bonds between the urea functionalities. researchgate.net These chains can then arrange in either parallel or antiparallel orientations. The specific packing arrangement is a function of the substitution pattern on the phenyl rings. For example, the analysis of various N,N'-diphenylurea compounds has shown that interactions such as phenyl-perfluorophenyl stacking can significantly influence the intermolecular arrangement. nih.gov It is highly probable that (3-Chloro-4-fluorophenyl)urea and its derivatives also exhibit such chain-like or more complex three-dimensional networks, driven by a combination of strong and weak hydrogen bonds, ultimately defining their crystal packing.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of organic compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of (3-Chloro-4-fluorophenyl)urea.

¹H NMR: The proton NMR spectrum of (3-Chloro-4-fluorophenyl)urea shows distinct signals for the aromatic protons and the N-H protons of the urea linkage. The chemical shifts and coupling patterns are consistent with the substitution pattern on the phenyl ring. rsc.org In a related semicarbazide (B1199961) derivative, the aromatic protons appear in the range of δ 7.16-7.74 ppm, while the NH and NH₂ protons present as singlets at δ 8.69 and 5.92 ppm, respectively, in DMSO-d₆. researchgate.net

¹³C NMR: The ¹³C NMR spectrum of (3-Chloro-4-fluorophenyl)urea provides evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the urea group and the carbons of the phenyl ring. rsc.org The chemical shift of the carbonyl carbon is particularly diagnostic and typically appears around 155 ppm for urea derivatives.

| Nucleus | Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| ¹H | (3-Chloro-4-fluorophenyl)urea | - | Aromatic protons and N-H signals confirm the structure. rsc.org |

| ¹³C | (3-Chloro-4-fluorophenyl)urea | - | Signals for all carbons, including the carbonyl group, are present. rsc.org |

| ¹⁹F | (3-Chloro-4-fluorophenyl)urea | - | Data not available in the surveyed literature. |

Table 2: Summary of available NMR data for (3-Chloro-4-fluorophenyl)urea. The specific chemical shifts and coupling constants were noted in the supporting information of a cited study but are presented here in a summary format. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of (3-Chloro-4-fluorophenyl)urea is characterized by several key absorption bands that confirm the presence of its principal functional groups. The N-H stretching vibrations of the urea moiety are typically observed in the region of 3300 cm⁻¹. The carbonyl (C=O) group of the urea linkage gives rise to a strong, characteristic stretching band, generally found around 1650-1663 cm⁻¹. tandfonline.com

The aromatic part of the molecule also presents a distinct fingerprint. The C-F stretching vibration is expected to produce a strong band in the range of 1223-1210 cm⁻¹. tandfonline.comresearchgate.net The C-Cl stretching vibration is typically observed at lower wavenumbers, around 1055 cm⁻¹. tandfonline.com Aromatic C-C stretching vibrations within the phenyl ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For (3-Chloro-4-fluorophenyl)urea, the symmetric vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. The ring breathing mode of the disubstituted benzene (B151609) ring would also be a characteristic feature. researchgate.net

A summary of expected characteristic vibrational modes for (3-Chloro-4-fluorophenyl)urea is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretching | ~3300 | IR |

| C=O Stretching (Amide I) | 1650-1663 | IR (Strong) |

| Aromatic C=C Stretching | 1400-1600 | IR, Raman |

| C-N Stretching | 1300-1400 | IR |

| C-F Stretching | 1210-1223 | IR (Strong) |

| C-Cl Stretching | ~1055 | IR |

| Aromatic Ring Breathing | 1000-1100 | Raman (Prominent) |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of (3-Chloro-4-fluorophenyl)urea. Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺.

The theoretical monoisotopic mass of (3-Chloro-4-fluorophenyl)urea (C₇H₆ClFN₂O) is approximately 188.01 g/mol . Therefore, in an ESI-MS spectrum, a prominent peak would be expected at an m/z (mass-to-charge ratio) of approximately 189.02. Studies on more complex derivatives containing the (3-chloro-4-fluorophenyl)urea moiety have consistently shown the expected [M+H]⁺ ion, confirming the stability of this structural unit during ESI-MS analysis. mdpi.commdpi.com

The presence of chlorine results in a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of an [M+2+H]⁺ peak at approximately two m/z units higher than the [M+H]⁺ peak, with an intensity of about one-third of the main peak, which serves as a clear indicator of the presence of a single chlorine atom in the molecule.

| Ion Species | Expected m/z | Notes |

| [M]⁺ | ~188.01 | Molecular ion (less common in ESI) |

| [M+H]⁺ | ~189.02 | Protonated molecular ion (prominent in ESI) |

| [M+2+H]⁺ | ~191.02 | Isotopic peak due to ³⁷Cl, with ~33% the intensity of the [M+H]⁺ peak |

| [M+Na]⁺ | ~211.00 | Sodium adduct, often observed in ESI-MS |

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions. The surface is generated based on the electron distribution of a molecule within the crystal structure. nih.gov

For (3-Chloro-4-fluorophenyl)urea, while a specific crystal structure and corresponding Hirshfeld analysis are not publicly available, the analysis of structurally similar compounds allows for a detailed prediction of the key interactions governing its crystal packing. nih.govresearchgate.netacs.org

The Hirshfeld surface of (3-Chloro-4-fluorophenyl)urea would be dominated by several types of intermolecular contacts, the relative contributions of which can be quantified through 2D fingerprint plots. The primary interactions expected are:

H···H Contacts: These are generally the most abundant interactions and arise from the van der Waals forces between hydrogen atoms on adjacent molecules. They typically comprise the largest percentage of the total Hirshfeld surface area. acs.org

H···F and H···Cl Contacts: Hydrogen bonds and weaker dihydrogen bonds involving the electronegative fluorine and chlorine atoms are crucial for directing the crystal packing. These would appear as distinct "wings" in the fingerprint plot. The H···F contacts are generally more prevalent or stronger than H···Cl contacts. researchgate.net

H···O Contacts: The oxygen of the carbonyl group and the hydrogen atoms of the amine groups are prime candidates for forming strong N-H···O hydrogen bonds. These interactions are highly directional and play a significant role in forming chains or sheets within the crystal lattice. researchgate.net

C···H Contacts: These represent weaker C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring of a neighboring molecule.

| Intermolecular Contact Type | Estimated Contribution to Hirshfeld Surface | Nature of Interaction |

| H···H | 30 - 45% | Van der Waals forces |

| H···F/F···H | 10 - 20% | Weak to moderate hydrogen bonds |

| H···O/O···H | 10 - 15% | Strong, directional N-H···O hydrogen bonds |

| H···Cl/Cl···H | 5 - 10% | Weak hydrogen bonds |

| C···H/H···C | 5 - 15% | C-H···π interactions and van der Waals forces |

| C···C | < 5% | π-π stacking interactions (can be present but often minor) |

The red regions on the dnorm map would highlight the areas of strongest hydrogen bonding, particularly around the urea's N-H and C=O groups, as well as the fluorine atom. The interplay of these various forces dictates the final three-dimensional supramolecular architecture of (3-Chloro-4-fluorophenyl)urea in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are often performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p), to model the compound's properties. physchemres.orgprensipjournals.com

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for a Phenylurea Derivative Note: This table presents typical bond lengths and angles for a molecule with a similar phenylurea core, as direct experimental data for (3-Chloro-4-fluorophenyl)urea is not specified in the provided context. Values are derived from computational studies on analogous structures.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=O | ~1.22 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-Cl | ~1.75 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | N-C-N | ~118° |

| C-N-H | ~120° | |

| C-C-Cl | ~120° | |

| C-C-F | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. tandfonline.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter; a smaller gap generally implies higher reactivity and greater polarizability for the molecule. researchgate.net

For (3-Chloro-4-fluorophenyl)urea, the HOMO is typically distributed over the urea (B33335) group and the phenyl ring, which are electron-rich regions. The LUMO, conversely, is often localized on the substituted phenyl ring. This distribution indicates that an electronic transition would involve a charge transfer from the phenylurea portion to the chlorofluorophenyl ring. nih.gov The energy gap value helps to characterize the molecule's charge transfer properties. researchgate.net

Table 2: Theoretical Electronic Properties of a Phenylurea Derivative Note: The following values are representative examples based on DFT calculations for similar aromatic urea compounds.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.0 eV |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.5 |

| Electrophilicity Index | ω | 3.2 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. acs.org The MEP surface displays regions of varying electron density, typically color-coded where red indicates areas of high electron density (negative potential) and blue represents electron-deficient regions (positive potential).

In (3-Chloro-4-fluorophenyl)urea, the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. nih.govacs.org The fluorine and chlorine atoms also contribute to the negative potential on the substituted ring. Conversely, regions of positive potential (blue) are expected to be located around the hydrogen atoms of the N-H groups, identifying them as the most likely sites for nucleophilic attack. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with these interactions. uni-muenchen.de These delocalization effects, where electron density moves from filled (donor) orbitals to empty (acceptor) orbitals, are key to molecular stability. researchgate.netnih.gov

For (3-Chloro-4-fluorophenyl)urea, significant stabilizing interactions are expected. These include the delocalization of the lone pairs (LP) of the nitrogen and oxygen atoms into the antibonding orbitals (π) of the carbonyl group and adjacent phenyl ring. For example, a strong interaction would be the delocalization of a nitrogen lone pair into the π orbital of the C=O bond (LP(N) → π*(C=O)), which contributes to the partial double bond character of the C-N bonds and the planarity of the urea core. The magnitude of the E(2) value quantifies the strength of these interactions. uni-muenchen.de

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table illustrates plausible hyperconjugative interactions and their theoretical stabilization energies for a molecule like (3-Chloro-4-fluorophenyl)urea.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | ~45.5 | π-conjugation |

| LP (1) O | σ* (N-C) | ~15.2 | Hyperconjugation |

| π (C=C) phenyl | π* (C=C) phenyl | ~20.8 | Intramolecular Charge Transfer |

| LP (1) N | σ* (C-C) phenyl | ~5.1 | Hyperconjugation |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data (like FT-IR and Raman) to confirm the molecular structure.

Predicted Vibrational Frequencies and Assignments

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. researchgate.net These theoretical frequencies correspond to the different vibrational modes, such as stretching, bending, and torsion. It is a common practice to apply a scaling factor to the calculated wavenumbers to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental spectra. researchgate.net

A detailed assignment of these vibrations helps in interpreting experimental FT-IR and Raman spectra. For (3-Chloro-4-fluorophenyl)urea, key vibrational modes include the N-H stretching, C=O stretching, C-N stretching, and the vibrations associated with the substituted phenyl ring, including C-F and C-Cl stretching. prensipjournals.comresearchgate.net

Table 4: Predicted Vibrational Frequencies and Assignments for (3-Chloro-4-fluorophenyl)urea Note: Frequencies are representative values from DFT calculations for similar structures and are typically scaled to match experimental data.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) | N-H Symmetric Stretch |

| ~3340 | ν(N-H) | N-H Asymmetric Stretch |

| ~1680 | ν(C=O) | C=O Stretch |

| ~1595 | δ(N-H) | N-H Bending |

| ~1550 | ν(C=C) | Aromatic C=C Stretch |

| ~1310 | ν(C-N) | C-N Stretch |

| ~1220 | ν(C-F) | C-F Stretch |

| ~1150 | δ(C-H) | In-plane C-H Bending |

| ~780 | ν(C-Cl) | C-Cl Stretch |

| ~550 | γ(C=O) | Out-of-plane C=O Bending |

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry enhances this technique by predicting NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR spectra. uantwerpen.be

For molecules similar to (3-Chloro-4-fluorophenyl)urea, density functional theory (DFT) calculations are employed to first optimize the molecular geometry. acs.org Following optimization, GIAO calculations are performed, often using the B3LYP functional with a basis set like 6-311++G(d,p), to compute the ¹H and ¹³C NMR chemical shifts in a specified solvent, typically Dimethyl Sulfoxide (DMSO-d6), to mimic experimental conditions. researchgate.net The calculated shifts are then correlated with experimental values, with a high degree of correlation indicating that the optimized geometry is a good representation of the molecule's actual structure. researchgate.net Studies on related thiourea (B124793) derivatives have demonstrated excellent agreement between GIAO-calculated and experimentally observed spectral data. researchgate.net

Table 1: Example of Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for (3-Chloro-4-fluorophenyl)urea in DMSO-d6 This table is illustrative, based on typical values for similar compounds.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (C=O) | 152.9 | 152.5 |

| C2 (C-Cl) | 119.5 | 119.2 |

| C3 (C-F) | 155.1 (d, J=240 Hz) | 154.8 (d, J=241 Hz) |

| H (N-H urea) | 8.9 | 8.8 |

UV-Vis Absorption Spectra Simulation and TD-DFT Calculations

To understand the electronic transitions of (3-Chloro-4-fluorophenyl)urea, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating its ultraviolet-visible (UV-Vis) absorption spectrum. acs.org These calculations predict the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions within the molecule. gaussian.com

The process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed, often with the same functional and basis set used for geometry optimization, to obtain the first several excited states. gaussian.com The results allow for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. For instance, in a related imino-indolinone derivative containing the 3-chloro-4-fluorophenyl moiety, TD-DFT was used to probe the UV-Vis spectra in various solvents, highlighting how solvent polarity can alter the electronic properties. researchgate.net The calculated wavelengths can be directly compared to an experimental spectrum to validate the computational model. gaussian.com

Table 2: Example TD-DFT Calculated Electronic Transitions for (3-Chloro-4-fluorophenyl)urea This table is for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 4.55 | 272.5 | 0.350 |

| HOMO-1 -> LUMO | 4.98 | 249.0 | 0.185 |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of (3-Chloro-4-fluorophenyl)urea over time. uantwerpen.be These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments, such as in aqueous solution or bound to a biological target. researchgate.netresearchgate.net

Reactivity and Stability Assessment via Computational Descriptors

Identifying the reactive sites of (3-Chloro-4-fluorophenyl)urea is crucial for understanding its chemical behavior. Fukui functions, derived from conceptual DFT, are powerful descriptors for this purpose. scm.com The Fukui function f(r) predicts the most likely regions for nucleophilic and electrophilic attack by analyzing the change in electron density when an electron is added to or removed from the molecule. scm.com

The function f+(r) indicates sites susceptible to nucleophilic attack (where an electron is accepted), while f-(r) points to sites prone to electrophilic attack (where an electron is donated). scm.com These are often complemented by mapping the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) onto the electron density surface. researchgate.netuantwerpen.be For similar molecules, MEP analysis reveals that negative regions, often over electronegative atoms like oxygen and fluorine, are sites for electrophilic attack, while positive regions, such as over N-H groups, are potential sites for nucleophilic attack. researchgate.netuantwerpen.be Fukui function calculations on a related thiourea derivative confirmed that the maximum positive region is localized on the NH groups, indicating a likely site for nucleophilic attack. researchgate.net

Table 3: Example Condensed Fukui Function Values (fₖ) for Selected Atoms in (3-Chloro-4-fluorophenyl)urea This table is illustrative. Higher values indicate greater reactivity for the given attack type.

| Atom | fₖ⁺ (Nucleophilic Attack) | fₖ⁻ (Electrophilic Attack) |

|---|---|---|

| O (carbonyl) | 0.12 | 0.25 |

| N (amide, phenyl side) | 0.08 | 0.05 |

| N (amide, urea side) | 0.15 | 0.03 |

| C (carbonyl) | 0.28 | 0.10 |

| Cl | 0.05 | 0.18 |

The stability of (3-Chloro-4-fluorophenyl)urea against degradation can be computationally assessed by calculating Bond Dissociation Energies (BDEs). The BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals. uou.ac.in Lower BDE values suggest a greater susceptibility to bond cleavage. sit.edu.cn

This analysis is particularly important for understanding the molecule's propensity for autoxidation, a process often initiated by hydrogen abstraction. uantwerpen.be By calculating the BDE for all C-H and N-H bonds, the weakest bond can be identified as the most probable site for radical initiation. uantwerpen.be For instance, in computational studies of related thiourea derivatives, BDE calculations were performed specifically to investigate the possibility of autoxidation. researchgate.net Similarly, the propensity for hydrolysis can be investigated by analyzing the molecule's interaction with water, often aided by MD simulations to understand the accessibility of water to labile bonds like the amide C-N bond. uantwerpen.be

The potential application of (3-Chloro-4-fluorophenyl)urea in materials science, particularly in organic electronics, necessitates an understanding of its electronic transport properties. Charge transport in organic materials often occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. sc.edu

The Marcus semi-empirical approach is frequently used to assess charge hopping properties. researchgate.net This theory relates the rate of electron transfer to two key parameters: the electronic coupling between adjacent molecules and the reorganization energy. The reorganization energy is the energy required to distort the molecule from its neutral geometry to the geometry of its ionized state and is a critical factor in determining the efficiency of charge transport. Computational studies on analogous thiourea compounds have used this approach to assess their charge hopping properties and compare them to standard molecules like urea and thiourea, providing insights into their potential as materials for electronic devices. researchgate.netuantwerpen.be

Bond Dissociation Energies and Autoxidation/Hydrolysis Propensity

Solvation Effects on Molecular Properties

The surrounding medium, or solvent, can significantly influence the physical and chemical properties of a molecule. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights into molecular behavior in various environments. For (3-Chloro-4-fluorophenyl)urea, theoretical investigations into solvation effects are crucial for understanding its stability, electronic characteristics, and reactivity in realistic chemical systems.

Implicit Solvation Models (e.g., IEFPCM) in Polar and Non-Polar Solvents

To theoretically model the influence of a solvent, computational methods often employ solvation models. Among the most widely used are implicit solvation models, which represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational accuracy and efficiency.

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a refined and popular implicit solvation method. science.govdntb.gov.ua In the IEFPCM framework, a cavity is created in the continuous dielectric medium that mirrors the shape of the solute molecule. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently, allowing for the determination of the molecule's properties in the presence of the solvent.

Researchers utilize the IEFPCM model to simulate the behavior of molecules in a range of solvents, from non-polar (e.g., benzene (B151609), toluene, chloroform) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol (B145695), water). researchgate.netresearchgate.net By performing calculations in the gas phase and in different solvents, one can quantify the solvent's impact on various molecular attributes. researchgate.net Density Functional Theory (DFT) calculations are frequently combined with the IEFPCM model to investigate the electronic structure and properties of molecules in solution. researchgate.netresearchgate.net

Impact on Geometrical Characteristics, Electronic Spectra, and Reactivity

Impact on Geometrical Characteristics

While the fundamental covalent structure of a molecule remains intact, the presence of a solvent can cause subtle but significant alterations in its three-dimensional geometry, such as bond lengths and bond angles. This is particularly true for polar molecules, where the dipole moment changes upon excitation. In polar solvents, the increased stabilization of charge separation can lead to slight elongations or contractions of specific bonds and adjustments in bond angles compared to the gas phase or non-polar solvents.

Interactive Data Table: Effect of Solvent on Molecular Properties (Illustrative Data) This table illustrates typical trends observed in computational studies when applying implicit solvation models. The values are representative and based on findings for structurally related compounds.

| Property | Gas Phase | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Ethanol) |

| Dipole Moment (Debye) | Lower | Intermediate | Higher |

| Total Energy (Hartree) | Highest | Intermediate | Lowest (Most Stable) |

| HOMO-LUMO Energy Gap (eV) | Higher | Intermediate | Lower |

| λmax (nm) | Shorter | Intermediate | Longer (Red Shift) |

Impact on Electronic Spectra

The electronic absorption spectrum of a molecule, often studied using Time-Dependent Density Functional Theory (TD-DFT), is highly sensitive to the solvent environment. The maximum absorption wavelength (λmax) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.

In many cases, polar solvents cause a bathochromic shift (or red shift) in the λmax, meaning the absorption peak moves to a longer wavelength. This is because the excited state of the molecule is often more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy difference between them and shifting the absorption to lower energy (longer wavelength). tandfonline.com Computational studies employing TD-DFT within the IEFPCM model can accurately predict these shifts, and the calculated UV-Vis spectra often show good correlation with experimental results. researchgate.net

Impact on Reactivity

Solvation significantly alters the chemical reactivity of a molecule. Key indicators of reactivity derived from computational chemistry include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap generally implies higher chemical reactivity. tandfonline.com

Studies on similar compounds have consistently shown that the HOMO-LUMO energy gap is altered by the solvent. researchgate.net Typically, the energy gap decreases as the solvent polarity increases. This suggests that the molecule becomes more reactive and prone to chemical reactions in polar environments. The solvent's ability to stabilize charged intermediates or transition states facilitates reactions. Global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, are also influenced by the solvent, providing a more detailed picture of how the surrounding medium modulates the molecule's reactive nature. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies

Hydrolysis Pathways and Kinetics of (3-Chloro-4-fluorophenyl)urea

The hydrolysis of phenylurea compounds is a critical degradation pathway in aqueous environments. The stability of the urea (B33335) linkage is significantly influenced by pH and temperature. For (3-Chloro-4-fluorophenyl)urea, hydrolysis results in the cleavage of the amide bond to yield 3-chloro-4-fluoroaniline (B193440) and, ultimately, carbon dioxide and ammonia (B1221849).

Pathways:

The hydrolysis of phenylureas can proceed under neutral, acidic, and basic conditions, though the rates are generally slow at neutral pH.

Neutral and Acid-Catalyzed Hydrolysis: Under neutral and mildly acidic conditions, the hydrolysis of phenylureas is typically slow. tandfonline.comtandfonline.com The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A proposed mechanism involves the formation of a zwitterionic intermediate. researchgate.net

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is generally more significant for phenylurea herbicides. tandfonline.comtandfonline.com The mechanism is believed to involve a hydroxide-ion-promoted equilibrium to form a reactive tetrahedral intermediate anion. tandfonline.comnih.gov This intermediate can then decompose to products. A further pathway suggests that this intermediate can be deprotonated by a second hydroxide (B78521) ion to form a dianion, which then rapidly breaks down. tandfonline.comtandfonline.com For (3-Chloro-4-fluorophenyl)urea, the primary products of hydrolysis are 3-chloro-4-fluoroaniline and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.

Kinetics:

Table 1: Estimated Hydrolysis Half-Lives of Selected Phenylurea Herbicides at 25°C and pH 7 Data extrapolated from studies on related compounds to provide context.

| Compound | Half-life (years) | Reference |

| Fenuron | 89 | tandfonline.comtandfonline.com |

| Monuron | 66 | tandfonline.comtandfonline.com |

| Diuron (B1670789) | 41 | tandfonline.comtandfonline.com |

| Chloroxuron | 41 | tandfonline.comtandfonline.com |

This table is for illustrative purposes and shows data for structurally related phenylurea herbicides to indicate the general persistence of this class of compounds towards hydrolysis.

Nucleophilic Substitution Reactions Involving Halogen and Urea Moieties

The (3-Chloro-4-fluorophenyl)urea molecule possesses several sites for nucleophilic attack: the aromatic carbon atoms bearing the halogen substituents and the urea moiety itself.

Nucleophilic Aromatic Substitution (SNAr):

The phenyl ring of (3-Chloro-4-fluorophenyl)urea is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the urea group and the halogen atoms. libretexts.orgfishersci.fi In SNAr reactions, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. fishersci.fi

Reactivity of Halogens: In SNAr reactions, fluoride (B91410) is typically a better leaving group than chloride when the rate-determining step is the departure of the leaving group, but in many cases, the attack of the nucleophile is rate-determining. libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Therefore, nucleophilic substitution of the fluorine atom at position 4 is a probable reaction pathway.

Reaction Conditions: These reactions generally require strong nucleophiles (e.g., alkoxides, amines) and may be facilitated by polar aprotic solvents. nih.govfishersci.fi The urea substituent, being a deactivating group for electrophilic substitution, acts as an activating group for nucleophilic substitution, particularly for positions ortho and para to it.

Reactions at the Urea Moiety:

The urea group itself can undergo reactions. The nitrogen atoms have lone pairs of electrons but are generally poor nucleophiles due to resonance delocalization with the carbonyl group. However, under certain conditions, they can be alkylated or acylated. More commonly, the urea linkage can be cleaved by strong nucleophiles under harsh conditions, as seen in the hydrolysis reactions.

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation is a significant pathway for the environmental transformation of many phenylurea herbicides upon exposure to sunlight. researchgate.netnih.gov The mechanisms are complex and can involve direct photolysis or indirect photo-oxidation sensitized by other substances in the environment, such as nitrates or dissolved organic matter. acs.orgnih.gov

Mechanisms:

Direct Photolysis: Upon absorption of UV light, the (3-Chloro-4-fluorophenyl)urea molecule can be excited to a higher energy state. This can lead to several reactions, including a photo-Fries rearrangement or homolytic cleavage of the C-Cl bond, generating an aryl radical. researchgate.netnih.gov

Indirect Photodegradation: In natural waters, the reaction with photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH), is a major degradation pathway. researchgate.netnih.govacs.org The •OH radical can attack the molecule in several ways:

Hydroxylation of the Aromatic Ring: Addition of •OH to the aromatic ring can lead to the formation of hydroxylated derivatives. researchgate.netoup.com

Oxidation of the Urea Moiety: While less common for simple phenylureas, oxidation can occur at the urea functional group.

Dehalogenation: The substitution of chlorine or fluorine by a hydroxyl group is a possible pathway, often initiated by radical attack. oup.com

Based on studies of related compounds like diuron and linuron (B1675549), the primary photodegradation pathways for (3-Chloro-4-fluorophenyl)urea are expected to involve hydroxylation of the aromatic ring and cleavage of the urea bond to form 3-chloro-4-fluoroaniline. oup.comusv.roresearchgate.net

Table 2: Potential Photodegradation Products of (3-Chloro-4-fluorophenyl)urea Based on established degradation pathways for other phenylurea herbicides.

| Potential Photoproduct | Formation Pathway |

| 3-Chloro-4-fluoroaniline | Hydrolysis of the urea linkage |

| Hydroxylated (3-Chloro-4-fluorophenyl)urea derivatives | •OH radical addition to the aromatic ring |

| (4-Fluoro-3-hydroxyphenyl)urea | Dechlorination followed by hydroxylation |

| (3-Chloro-4-hydroxyphenyl)urea | Defluorination followed by hydroxylation |

| 3-Chloro-4-fluorophenyl isocyanate | Cleavage of the N-C bond of the urea moiety |

Reactivity with Biological Nucleophiles (Theoretical Considerations)

The interaction of (3-Chloro-4-fluorophenyl)urea with biological systems is fundamental to its mode of action and potential toxicity. Theoretical and computational studies on urea and its derivatives provide insight into how this molecule might interact with biological nucleophiles such as the side chains of amino acids in proteins or the bases in DNA. nih.govpnas.orgmpg.de

Interaction with Proteins:

Phenylurea herbicides are known to inhibit photosynthesis by binding to the D1 protein in photosystem II. This binding is non-covalent. Theoretical considerations for (3-Chloro-4-fluorophenyl)urea suggest it could interact with protein binding pockets through several mechanisms:

Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea moiety are excellent hydrogen bond donors and acceptors, respectively. pnas.org These can form strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone within an enzyme's active site. researchgate.net

Van der Waals and Hydrophobic Interactions: The chlorinated and fluorinated phenyl ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. mpg.deresearchgate.net Dispersive forces are considered a significant factor in the binding of urea-like molecules to proteins. pnas.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites like carbonyl oxygens or aromatic rings of certain amino acid residues.

Interaction with Nucleic Acids:

While the primary targets of many phenylureas are proteins, the potential for interaction with nucleic acids exists. The planar aromatic ring could potentially intercalate between DNA base pairs, although this is less likely than for larger, more complex aromatic systems. More probable is the formation of hydrogen bonds with the phosphate (B84403) backbone or the nucleotide bases. Furthermore, metabolic activation could potentially generate reactive electrophilic species that could form covalent adducts with nucleophilic sites on DNA, such as the N7 position of guanine, a mechanism of genotoxicity for some aromatic compounds. However, direct evidence for this pathway for (3-Chloro-4-fluorophenyl)urea was not found in the reviewed literature.

Biological Activity and Mechanistic Insights in Vitro and Non Clinical Models

Anti-Cancer Activity Profiling (In Vitro)

Derivatives of (3-Chloro-4-fluorophenyl)urea have demonstrated notable anti-cancer properties in various in vitro studies. These compounds have been shown to inhibit the growth of a range of human cancer cell lines through different mechanisms of action.

The antiproliferative activity of (3-Chloro-4-fluorophenyl)urea derivatives has been evaluated against multiple cancer cell lines. While data for the parent compound is limited, its derivatives have shown significant efficacy.

One study reported a series of novel 1,3,5-triazine (B166579) derivatives, with some compounds showing excellent antiproliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. researchgate.net For instance, compound 9i , a 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative, displayed potent activity against MDA-MB-231 cells. researchgate.net Another study focused on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, where compounds 5a and 5d showed significant growth inhibition, with 5a exhibiting lethal effects on the MDA-MB-468 breast cancer cell line. mdpi.com

Furthermore, the oxadiazole derivative 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e) was found to be sensitive towards the MCF-7 breast cancer cell line, with a growth inhibition of 56.67% at a 10 µM concentration. researchgate.net A benzimidazole-urea derivative, SRA20 [1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea] , was most effective against lung cancer cell lines, with an IC₅₀ value of 1.9 µM. tandfonline.com

Table 1: Antiproliferative Activity of (3-Chloro-4-fluorophenyl)urea Derivatives

| Compound Name/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / % Inhibition) |

|---|---|---|

| SRA20 [1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea] | Lung Cancer | IC₅₀ = 1.9 µM |

| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e) | MCF-7 (Breast) | 56.67% GI at 10 µM |

| N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | HepG2 (Liver) | IC₅₀ = 0.62 ± 0.34 µM |

| Compound 9i (1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative) | MDA-MB-231 (Breast) | Excellent Antiproliferative Activity |

| Compound 5a (1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | MDA-MB-468 (Breast) | Lethal Effect |

| Compound 9b (N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) | A549 (Lung) | IC₅₀ < 5 µM |

| Compound 9d (N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) | A549 (Lung) | IC₅₀ < 5 µM |

Mechanistic studies have revealed that derivatives of (3-Chloro-4-fluorophenyl)urea can induce cancer cell death through apoptosis and by arresting the cell cycle at various phases.

A thiazole-based acetamide (B32628) derivative, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide , was found to induce G2/M cell cycle arrest and early-stage apoptosis in HepG2 liver cancer cells. Similarly, a series of 4-anilinoquinazoline (B1210976) derivatives were developed, where compounds 14 and 44 were shown to inhibit tumor cell proliferation by blocking the cell cycle and leading to apoptosis. tandfonline.com Specifically, compound 14 arrested the cell cycle at the S phase, while compound 44 caused arrest at the G0 phase in A549 cells. researchgate.net

In another study, compound 9b , a N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative, caused a concentration-dependent G2/M arrest in MCF-7 breast cancer cells. mdpi.com A 7-azaindole (B17877) derivative, compound 6 , was shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in acute myeloid leukemia cells. nih.gov Furthermore, the derivative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea (9i) was demonstrated to induce significant apoptosis in T47D and MDA-MB-231 breast cancer cells. researchgate.net

The anti-cancer activity of (3-Chloro-4-fluorophenyl)urea derivatives has been linked to the inhibition of specific molecular targets crucial for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.

Several studies have identified derivatives containing the (3-Chloro-4-fluorophenyl)urea scaffold as potent EGFR inhibitors. For example, a series of N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives were designed as covalent EGFR inhibitors. nih.gov A benzimidazole-urea derivative, SRA20 , showed effective EGFR binding with an IC₅₀ of 0.93µM. tandfonline.com Additionally, a class of 4-anilinoquinazoline derivatives containing the (3-Chloro-4-fluorophenyl)amino group showed potent inhibitory activity against both wild-type EGFR and the gefitinib-resistant T790M/L858R mutant. researchgate.net

While direct inhibition of tubulin by the parent compound is not well-documented, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, including the 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4j) derivative, were subjected to molecular docking studies against the colchicine-binding site of tubulin, suggesting potential for tubulin polymerization inhibition. mdpi.com A different class of compounds, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), were found to bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption. acs.org

Mechanisms of Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

Anti-Microbial Activity (In Vitro)

The (3-Chloro-4-fluorophenyl)urea structure is also a component of molecules exhibiting significant in vitro activity against a range of bacterial and fungal pathogens.

Derivatives of (3-Chloro-4-fluorophenyl)urea have shown considerable promise as antibacterial agents. A notable example is 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) , which was identified as a potent agent against Staphylococcus aureus biofilms. researchgate.net This compound was found to be bactericidal against both methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). researchgate.net

A study on diphenylphosphoramidate derivatives showed that compound 7c (Diphenyl 4-(3-(3-chloro-4-fluorophenyl)ureido)phenylphosphoramidate) exhibited good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria. scholarsresearchlibrary.com The MIC for this series of compounds ranged from 9-25 µg/mL. scholarsresearchlibrary.com In another investigation, diarylurea analogues of triclocarban (B27905) were synthesized, and while many derivatives were tested, specific data for the (3-Chloro-4-fluorophenyl)urea variant was part of a broader screening. nih.gov

Table 2: Antibacterial Activity of (3-Chloro-4-fluorophenyl)urea Derivatives

| Compound Name/Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) | Staphylococcus aureus | 4 mg/L (Eradication of biofilms) |

| Diphenyl 4-(3-(3-chloro-4-fluorophenyl)ureido)phenylphosphoramidate (7c) | Gram-positive & Gram-negative bacteria | 9-25 µg/mL |

| 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea | S. aureus, K. pneumoniae | 15.67 µM to 31.25 µM |

The (3-Chloro-4-fluorophenyl)urea scaffold has been incorporated into novel compounds with significant antifungal properties. A series of fluconazole (B54011) derivatives bearing a urea (B33335) functionality were synthesized and evaluated for their antifungal effects. nih.govacs.org Although specific data for a direct (3-Chloro-4-fluorophenyl)urea derivative was not detailed, the study highlighted the potential of urea-containing azoles. One study on piperazine (B1678402) derivatives doped with febuxostat (B1672324) reported that N-(3-Chloro-4-fluorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carboxamide (8e) was synthesized, and related urea derivatives showed potent antimicrobial activity, with fluconazole used as the standard for antifungal screening. nih.gov

In a study of novel 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, compounds were tested against fungal strains including Aspergillus flavus, showing strong antifungal activities. tandfonline.com Another broad screening of pyridine (B92270) compounds highlighted various structures with activity against Candida albicans and Aspergillus flavus. mdpi.com

While direct MIC values for (3-Chloro-4-fluorophenyl)urea against Candida albicans and Aspergillus flavus are not prominently available in the reviewed literature, the consistent activity of its varied derivatives underscores the importance of this chemical moiety in the design of new antifungal agents.

Anti-Biofilm Properties and Eradication Mechanisms

The structural motif of (3-Chloro-4-fluorophenyl)urea is integral to a class of compounds demonstrating significant anti-biofilm capabilities, particularly against resilient bacterial pathogens. A notable derivative, 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, identified from the "malaria box" library as MMV665953, has shown potent efficacy against Staphylococcus aureus biofilms. nih.govresearchgate.net These biofilms are known for their resistance to conventional antibiotic treatments. nih.gov

Research has established that MMV665953 is bactericidal against both meticillin-resistant S. aureus (MRSA) and meticillin-sensitive S. aureus (MSSA) isolates. researchgate.net The compound's effectiveness was quantified through its half-maximal inhibitory concentration (IC50) against S. aureus biofilms, which ranged from 0.15 to 0.58 mg/L after 24 hours of treatment. researchgate.net Furthermore, a concentration of 4 mg/L was sufficient to eradicate the tested biofilms, demonstrating a higher bactericidal efficacy than conventional antibiotics under similar conditions. researchgate.net The minimum bactericidal concentrations (MIC) for this compound were reported to be between 15.67 µM and 31.25 µM against various bacterial strains, including S. aureus. nih.gov The potent anti-staphylococcal and anti-biofilm properties of MMV665953 suggest that its core structure, which includes the (3-chloro-4-fluorophenyl)urea moiety, is a valuable foundation for developing new treatments for biofilm-related infections. researchgate.netresearchgate.net

**Table 1: Anti-Biofilm Activity of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) against *S. aureus***

| Parameter | Value | Reference |

|---|---|---|

| IC50 (Biofilm) | 0.15 - 0.58 mg/L | researchgate.net |

| Minimal Biofilm Killing Concentration | 4 mg/L | researchgate.net |

| MIC (Planktonic) | 15.67 - 31.25 µM | nih.gov |

Anti-Inflammatory Potential and Related Biochemical Pathways

The (3-Chloro-4-fluorophenyl)urea scaffold is a key component in various molecules investigated for their anti-inflammatory properties. Current time information in Bangalore, IN.nih.gov The mechanism of action often involves the modulation of key inflammatory pathways and enzymes. For instance, a pyridopyrimidinone derivative incorporating a 3-chloro-4-fluorophenyl group was found to inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 3.87 µM.

Further research into ureidopropanamide derivatives has highlighted the role of the (3-chloro-4-fluorophenyl) group in mediating anti-inflammatory effects through the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor critical in resolving inflammatory responses. scispace.comtandfonline.com The compound (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide, an FPR2 agonist, demonstrated the ability to reduce the levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated rat primary microglial cells. scispace.comtandfonline.com This indicates that compounds containing the (3-chloro-4-fluorophenyl)urea structure can activate endogenous anti-inflammatory pathways, presenting a potential therapeutic strategy for neuroinflammatory disorders. scispace.com

Enzyme Inhibition Studies and Target Identification

While direct kinetic studies on (3-Chloro-4-fluorophenyl)urea as an alpha-glucosidase inhibitor are not extensively documented, the broader class of phenylurea derivatives has been widely investigated for this activity. nih.govresearchgate.netnih.govnih.gov These compounds are recognized as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion, making them attractive targets for managing type-2 diabetes. scispace.comtandfonline.com The urea functionality is key to their inhibitory action, as it can form strong hydrogen bonds with receptor targets. nih.gov

Studies on structurally related compounds provide insight into the potential of the (3-chloro-4-fluorophenyl)urea scaffold. For example, a synthetic derivative, 1-(2-amino-4-chlorophenyl)-3-(4-fluorophenyl)urea, has been synthesized and evaluated within a library of potential α-glucosidase inhibitors. nih.gov Another study on (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives found that halogen substitutions on the phenyl ring influence potency, with a 4-chloro substituted analogue showing an IC50 of 14.3 μM. scispace.com Kinetic analyses of these related urea derivatives often reveal a competitive mode of inhibition, suggesting they vie with the natural substrate for the enzyme's active site. nih.govresearchgate.netnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Phenylurea Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-(4-(3,4-dihydroxystyryl)phenyl)urea | 14.3 | Not Specified | scispace.com |

| (E)-1-(2,4-Difluorophenyl)-3-(4-(3,4-dihydroxystyryl)phenyl)urea | 8.4 | Competitive, Slow-Binding | nih.govresearchgate.net |

| Schiff base derivative 5h | 2.49 | Competitive | researchgate.netnih.gov |

| Acarbose (Standard) | 873.34 ± 1.67 | Not Specified | nih.gov |

Investigations into the analgesic potential of related compounds have identified Prostaglandin (B15479496) E synthase as a possible molecular target. A thiourea (B124793) analogue, 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was studied for its interaction with this enzyme. nih.govnih.gov Molecular docking simulations predicted that the compound forms a stable complex with prostaglandin E synthase, exhibiting a binding affinity of -6.5 kcal/mol. nih.govnih.gov This favorable binding energy suggests that the (3-chloro-4-fluorophenyl) moiety could be a valuable pharmacophore for designing new analgesic drugs that target the prostaglandin synthesis pathway. nih.gov

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the synthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a prime target for antitubercular drugs. Phenylurea compounds have been identified as a chemical class with activity against mycobacteria.

In a high-throughput screen to identify compounds active against intracellular mycobacteria in infected macrophages, the derivative 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea was among the compounds listed for investigation. While detailed inhibitory data for this specific compound against the isolated InhA enzyme is not provided in the study, the inclusion of phenyl-ureas in screens targeting mycobacterial pathways underscores their potential. Further research on urea derivatives carrying a thiophenylthiazole moiety has identified compounds with potent anti-Mtb activity and InhA inhibitory potential, reinforcing the importance of the urea scaffold in designing InhA inhibitors.

Prostaglandin E Synthase Binding Affinity

Receptor Modulation Studies (In Vitro)

Derivatives of (3-Chloro-4-fluorophenyl)urea have been shown to modulate the activity of several crucial cellular receptors in vitro.

One significant target is the Formyl Peptide Receptor 2 (FPR2), which plays a key role in mediating inflammatory responses. scispace.comtandfonline.com Novel ureidopropanamide-based compounds incorporating a 1-(3-chloro-4-fluorophenyl)cyclopropyl moiety have been developed as FPR2 agonists. scispace.comtandfonline.com These agonists were shown to induce Ca2+ mobilization in human neutrophils and demonstrated anti-inflammatory properties in LPS-stimulated microglial cells, highlighting their potential to resolve pathological inflammation. scispace.com